molecular formula C19H36B3BrO6 B14648608 2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52293-03-5

2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14648608
CAS No.: 52293-03-5
M. Wt: 472.8 g/mol
InChI Key: ARVDNRLCJPMGNH-UHFFFAOYSA-N
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Description

This compound features a central bromomethanetriyl group bridging three 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units. The dioxaborolane rings are boronate esters known for their stability and versatility in cross-coupling reactions. The bromine substituent enhances electrophilicity, making it reactive in substitution and coupling reactions.

Properties

CAS No.

52293-03-5

Molecular Formula

C19H36B3BrO6

Molecular Weight

472.8 g/mol

IUPAC Name

2-[bromo-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H36B3BrO6/c1-13(2)14(3,4)25-20(24-13)19(23,21-26-15(5,6)16(7,8)27-21)22-28-17(9,10)18(11,12)29-22/h1-12H3

InChI Key

ARVDNRLCJPMGNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(B3OC(C(O3)(C)C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of bromomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: Palladium-based catalysts are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary but typically range from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling bromomethane and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: The dioxaborolane groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like THF or DCM.

    Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions often involve bases like potassium carbonate and solvents such as ethanol or water.

Major Products

    Substitution Reactions: Products include substituted methanes with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

    Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Investigated for potential use in drug discovery and development.

    Biological Research: Utilized in the study of biological systems and as a tool for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-carbon bonds. The dioxaborolane groups can interact with various molecular targets, facilitating reactions such as cross-coupling and substitution. The bromine atom can act as a leaving group, enabling the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Substituents

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₇H₁₄BBrO₂
  • Molecular Weight : 220.90 g/mol
  • Applications : Serves as a building block for introducing boronate groups in cross-coupling reactions. Its single bromomethyl group allows controlled functionalization in polymer synthesis .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₃H₁₇BBrO₂
  • Molecular Weight : 303.0 g/mol
  • Applications : Widely used in aryl-aryl couplings (e.g., Suzuki-Miyaura) due to its stable boronate ester and bromine leaving group .
Parameter Target Compound 2-(Bromomethyl)-dioxaborolane 2-(4-Bromophenyl)-dioxaborolane
Molecular Weight ~663.7 (estimated) 220.90 303.0
Number of Boronate Groups 3 1 1
Reactivity High (3 reactive sites) Moderate High (aryl bromide)
Synthetic Complexity High Low Moderate

Fluorinated and Trifluoromethyl Analogues

2,2',2''-(2-(4-(Trifluoromethyl)phenyl)ethene-1,1,2-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Isolated Yield : 47%
  • Properties : Fluorine substituents increase electron-withdrawing effects, altering electronic properties compared to brominated analogs. Used in alkynyl alkyne synthesis via triboration .
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₃H₁₇BBrFO₂
  • Molecular Weight : 314.99 g/mol
  • Applications : Combines bromine’s reactivity with fluorine’s steric effects, enabling regioselective C-H borylation .

Multi-Boronate Compounds

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
  • Applications: Used as a monomer in conjugated polymer synthesis. The dual boronate groups facilitate step-growth polymerization via Suzuki coupling .
2,2',6,6'-Tetrabromo-4,4'-di-tert-butyl-1,1'-biphenyl
  • Applications : Despite lacking boronate groups, this compound highlights the role of bromine in directing coupling reactions, analogous to the target compound’s bromomethanetriyl core .

Reactivity and Selectivity

  • Steric Effects: The three dioxaborolane groups in the target compound create significant steric bulk, reducing reactivity in sterically hindered environments but enabling unique regioselectivity in C-H borylation (cf. mono-substituted analogs) .
  • Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic substitutions compared to non-halogenated analogs .

Biological Activity

The compound 2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 289205) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C19_{19}H36_{36}B3_3BrO6_6
  • Molecular Weight : 455.18 g/mol
  • Structure : The compound features a central bromomethanetriyl group with three tetramethyl-1,3,2-dioxaborolane units attached.

Table 1: Physical Properties of 2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Biological Activity

The biological activity of the compound is primarily linked to its interactions with cellular processes and its potential as a therapeutic agent.

The boron-containing compounds have been studied for their role in:

  • Inhibition of Enzymatic Activity : Certain studies suggest that boron compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of boron may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study investigated the effects of various boron compounds on human cancer cell lines. It was found that the compound exhibited significant inhibitory effects on cell growth in vitro.
    • The mechanism was attributed to the disruption of cellular signaling pathways critical for cancer cell survival.
  • Neuroprotective Effects :
    • Research indicated that certain dioxaborolane derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
    • The study highlighted the potential for these compounds in treating neurodegenerative diseases.

Research Findings

Recent findings have shown that 2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may have applications in:

  • Drug Development : Its unique structure allows for modifications that could enhance its efficacy as a drug candidate.
  • Agricultural Chemistry : The compound's properties may also be explored for use in agrochemicals due to its biological activity against pests.

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